molecular formula C22H13BrO3 B11385217 10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11385217
M. Wt: 405.2 g/mol
InChI Key: CNXKBMCEIALCHT-UHFFFAOYSA-N
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Description

10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes benzofuran and chromenone moieties, with a bromophenyl group and a methyl group as substituents. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chromenone moiety. The bromophenyl and methyl groups are then added through electrophilic aromatic substitution reactions.

    Formation of Benzofuran Core: This step often involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of Chromenone Moiety: The benzofuran intermediate is then reacted with a chromenone precursor in the presence of a base to form the fused ring system.

    Substitution Reactions: The final steps involve the bromination and methylation of the fused ring system using reagents like bromine and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its binding affinity to various biological targets, and its potential therapeutic effects in treating diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its structural properties make it suitable for applications in electronic devices and optoelectronic materials.

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity through halogen bonding, while the fused ring system can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-methylphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Uniqueness

Compared to similar compounds, 10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C22H13BrO3

Molecular Weight

405.2 g/mol

IUPAC Name

10-(4-bromophenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H13BrO3/c1-12-20-18(19(11-25-20)13-6-8-14(23)9-7-13)10-17-15-4-2-3-5-16(15)22(24)26-21(12)17/h2-11H,1H3

InChI Key

CNXKBMCEIALCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5C(=O)O2

Origin of Product

United States

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